Fmoc-3-carboxypiperidine

Vue d'ensemble

Description

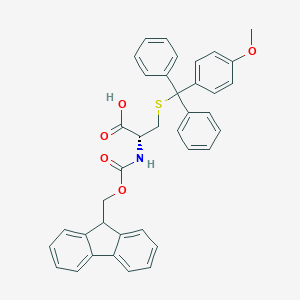

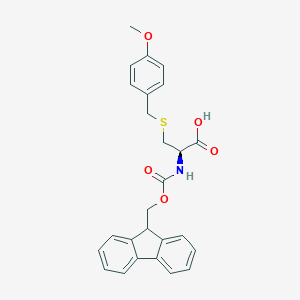

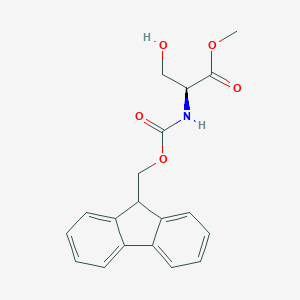

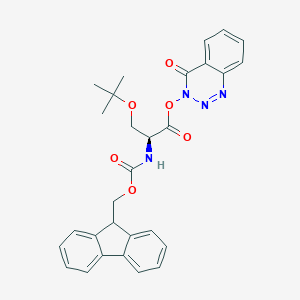

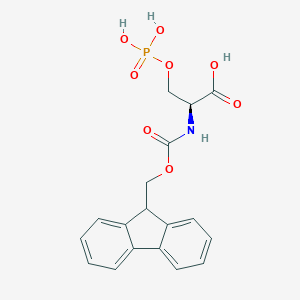

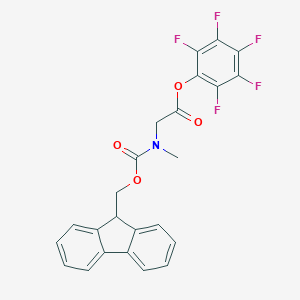

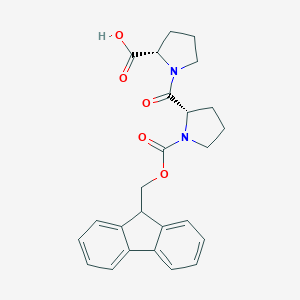

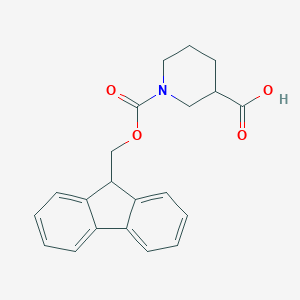

Fmoc-3-carboxypiperidine is a chemical compound with the molecular formula C21H21NO4 . It is used in the field of peptide synthesis .

Synthesis Analysis

Fmoc-3-carboxypiperidine is synthesized using standard Fmoc chemistry . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved, and the chemical nature of specific amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-3-carboxypiperidine is analyzed using computational molecular dynamics simulations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-3-carboxypiperidine include the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-3-carboxypiperidine are analyzed using various properties of the peptide amino acid sequences .

Applications De Recherche Scientifique

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-3-carboxypiperidine is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Peptide Synthesis

Summary of the Application

The Fmoc group is commonly used in solid phase peptide synthesis due to its utility . It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .

Methods of Application or Experimental Procedures

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group .

Results or Outcomes

The use of Fmoc group in peptide synthesis has been widely reported and it’s a standard method in the field .

Creation of Functional, Responsive Materials

Summary of the Application

Aromatic capping groups, including the Fmoc group, have been reported to yield functional, responsive materials . These materials have potential applications in energy materials, tissue engineering, sensing and drug delivery .

Methods of Application or Experimental Procedures

The hierarchical self-assembly of these peptides is highly dependent on the selection of not only amino acid sequence, but also the capping group which is often employed at the N-terminus of the peptide to drive self-assembly .

Results or Outcomes

This review explores recent developments in the utilisation of functional, aromatic capping groups beyond the Fmoc group for the creation of redox-responsive, fluorescent and drug delivering hydrogel scaffolds .

Peptide Synthesis

Summary of the Application

The Fmoc group is commonly used in solid phase peptide synthesis due to its utility . It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .

Methods of Application or Experimental Procedures

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group .

Results or Outcomes

The use of Fmoc group in peptide synthesis has been widely reported and it’s a standard method in the field .

Creation of Functional, Responsive Materials

Summary of the Application

Aromatic capping groups, including the Fmoc group, have been reported to yield functional, responsive materials . These materials have potential applications in energy materials, tissue engineering, sensing and drug delivery .

Methods of Application or Experimental Procedures

The hierarchical self-assembly of these peptides is highly dependent on the selection of not only amino acid sequence, but also the capping group which is often employed at the N-terminus of the peptide to drive self-assembly .

Results or Outcomes

This review explores recent developments in the utilisation of functional, aromatic capping groups beyond the Fmoc group for the creation of redox-responsive, fluorescent and drug delivering hydrogel scaffolds .

Safety And Hazards

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373259 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-carboxypiperidine | |

CAS RN |

158922-07-7 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.